

Efficacy comparison of 1,2,3,4-Tetrahydroquinolin-4-amine derivatives

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-4-amine

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An Objective Comparison of 4-Aminoquinoline Derivatives in Anticancer and Antimicrobial Applications

This guide provides a comparative analysis of the efficacy of 4-aminoquinoline and its tetrahydroquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on a homologous series of **1,2,3,4-tetrahydroquinolin-4-amine** derivatives are limited in the available literature, this document synthesizes data from various studies to highlight structure-activity relationships and therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development.

Efficacy in Anticancer Applications

Recent studies have explored 4-aminoquinoline derivatives for their cytotoxic effects on various cancer cell lines. The data suggests that substitutions on the quinoline ring and the amino side chain significantly influence their potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values of various 4-aminoquinoline derivatives against human breast cancer cell lines (MDA-MB-468 and MCF-7).

Compound	7-Position Substituent	Side Chain	GI ₅₀ (μM) vs. MDA-MB-468	GI ₅₀ (μM) vs. MCF-7	Reference
Chloroquine (Reference)	-Cl	N ¹ ,N ¹ -diethylpentane-1,4-diamine	24.36	20.72	[1]
Amodiaquine (Reference)	-Cl	4-((7-chloroquinolin-4-yl)amino)phenol	12.83	13.91	[1]
Compound 5	-Cl	N,N-dimethylethane-1,2-diamine	8.73	>100	[1]
Compound 10 (bisquinoline)	-Cl	N ¹ ,N ⁴ -bis(7-chloroquinolin-4-yl)butane-1,4-diamine	7.35	14.80	[1]
Compound 4	-F	Butylamine	11.01	51.57	[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl) carbamate	N/A (tetrahydroquinoline)	N-(3-fluorophenyl) carbamate at C8	Micromolar concentrations (specific GI ₅₀ not provided)	-	[2]

Key Findings:

- The bisquinoline derivative (Compound 10) demonstrated a 3-fold increase in activity against MDA-MB-468 cells compared to chloroquine.[\[1\]](#)

- The dimethyl alkyl aminoquinoline derivative (Compound 5) showed a significant 5-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[1]
- The introduction of a 2,4-dichloro phenyl substitution on a 4-piperazinylquinoline system generally enhances anticancer potency.[3]
- Tetrahydroquinolinone derivatives have also shown potent in vitro antiproliferative activity at micromolar concentrations, capable of suppressing colony formation and migration of HCT-116 colon cancer cells.[2]

Efficacy in Antimicrobial Applications

4-Aminoquinoline derivatives have been a cornerstone in antimalarial therapy, and newer derivatives are being investigated for broader antimicrobial properties, including antibacterial and antifungal activities.

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for novel quinoline derivatives against various bacterial and fungal strains.

Compound	Target Organism	MIC (µg/mL)	Reference
Compound 2	Bacillus cereus	6.25	[4]
Staphylococcus aureus	12.5	[4]	
Pseudomonas aeruginosa	25	[4]	
Escherichia coli	50	[4]	
Compound 6	Bacillus cereus	3.12	[4]
Staphylococcus aureus	6.25	[4]	
Pseudomonas aeruginosa	12.5	[4]	
Escherichia coli	25	[4]	
Aspergillus flavus	6.25	[4]	
Aspergillus niger	12.5	[4]	
Fusarium oxysporum	25	[4]	
Candida albicans	50	[4]	
Compound 3a	E. coli, S. aureus, P. aeruginosa, B. subtilis	620	[5]

Key Findings:

- Newly synthesized quinoline derivatives substituted with sulfonyl/benzoyl/propargyl moieties at the 6-amino position showed excellent antibacterial activity, with MIC values ranging from 3.12 to 50 µg/mL.[\[4\]](#)
- Compound 6, in particular, was the most potent antimicrobial agent, also exhibiting the least cytotoxicity in experimental models.[\[4\]](#)

- Combinatorial screening with reference drugs lowered the MIC values of these compounds by 1/2 to 1/128, indicating potential for synergistic therapeutic applications.[4]
- The structure-activity relationship for antimalarial activity indicates that a 7-chloro group on the quinoline nucleus is optimal, and a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is crucial for activity.[6]

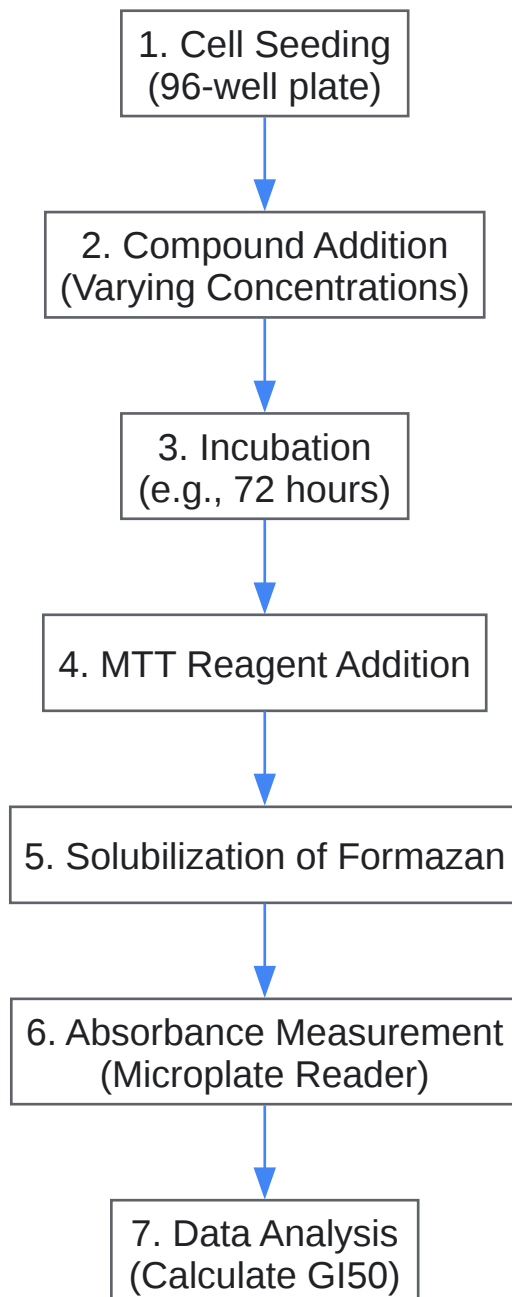
Experimental Protocols

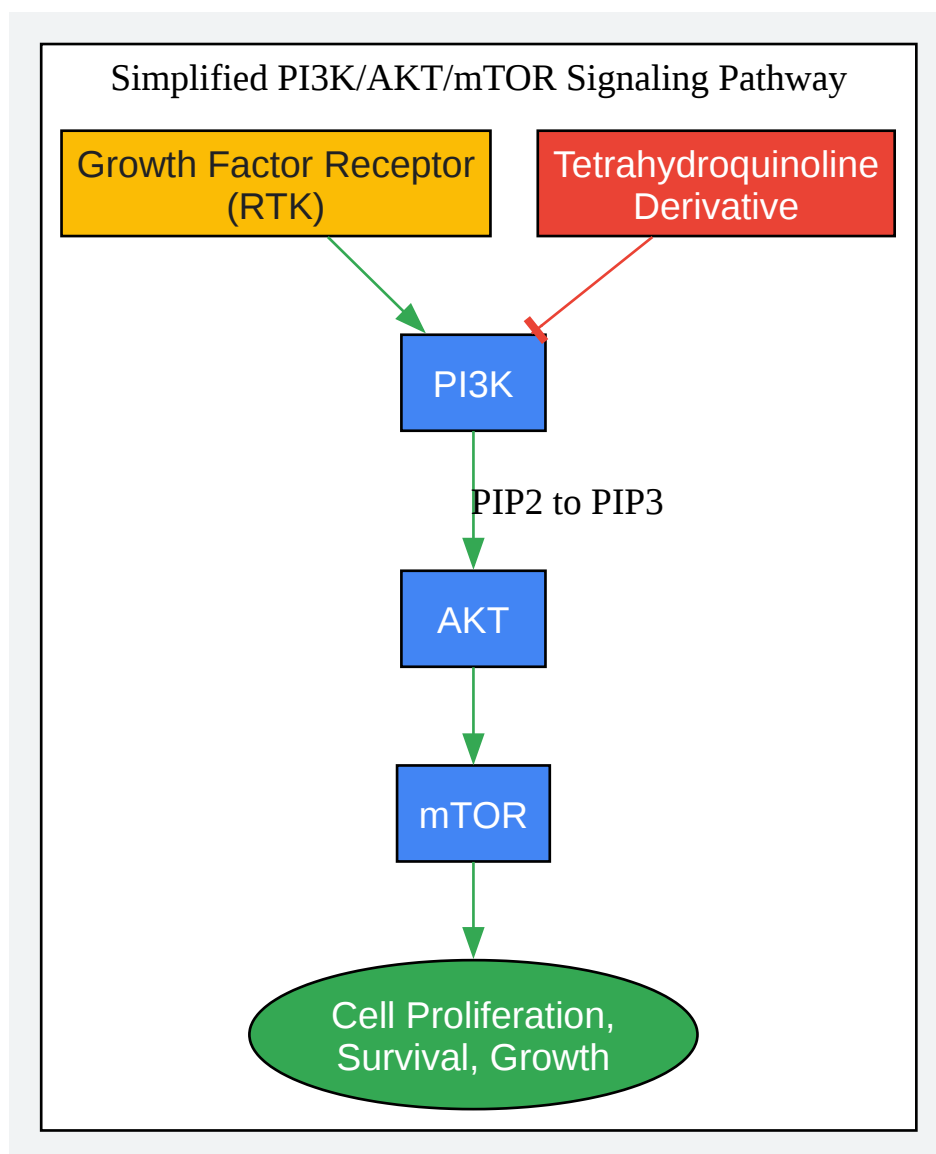
Cytotoxicity and Antiproliferative Assays

The evaluation of anticancer activity for the cited compounds typically involves the following steps:

- **Cell Culture:** Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
- **Data Analysis:** The GI_{50} value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Experimental Workflow: In Vitro Cytotoxicity Assay





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